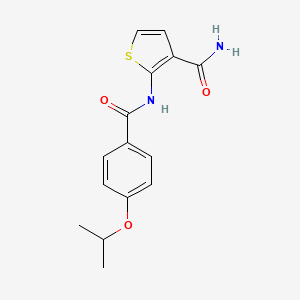

2-(4-Isopropoxybenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-9(2)20-11-5-3-10(4-6-11)14(19)17-15-12(13(16)18)7-8-21-15/h3-9H,1-2H3,(H2,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXIDTQEMBQTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Isopropoxybenzamido)thiophene-3-carboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(4-Isopropoxybenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-(4-Isopropoxybenzamido)thiophene-3-carboxamide has been studied for its potential therapeutic applications. Notable areas include:

- Anticancer Activity: Research indicates that thiophene derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and cervical cancers. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which are relevant in treating conditions like Alzheimer’s disease and glaucoma .

- Antimicrobial Properties: Some studies suggest that thiophene derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics .

Material Science

In material science, this compound is explored for its applications in:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors. These materials are essential in developing flexible electronic devices such as OLEDs (organic light-emitting diodes) and solar cells .

- Corrosion Inhibitors: Thiophene derivatives have been studied for their effectiveness as corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces .

Case Studies

Several case studies illustrate the compound's potential:

- Study on Breast Cancer Cells: In vitro studies demonstrated that derivatives of thiophene compounds exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction through mitochondrial pathways .

- Evaluation of Antimicrobial Activity: A series of synthesized thiophene derivatives were tested against bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and potential therapeutic uses .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against cancer cell lines |

| Enzyme Inhibition | Inhibition of acetylcholinesterase and carbonic anhydrase | |

| Antimicrobial Activity | Effective against various bacterial strains | |

| Material Science | Organic Electronics | Potential use in OLEDs and solar cells |

| Corrosion Inhibitors | Effective protective films on metals |

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can result in anesthetic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound’s core structure shares similarities with several thiophene-carboxamide derivatives (Figure 1). Distinctive features include:

- Position 2 : 4-Isopropoxybenzamido group (ether linkage).

- Position 3 : Carboxamide group.

- Thiophene ring : Unsubstituted at positions 4 and 5.

Comparative Analysis of Substituents and Bioactivity

Substituents on the thiophene ring critically influence physicochemical properties and biological activity. Below is a comparison with structurally related compounds from the evidence:

Table 1: Structural and functional comparison of thiophene-carboxamide derivatives.

Impact of Substituents on Activity

Carboxamide Group (Position 3): Present in all compounds except , which uses an ester. For example, Compound 92a’s carboxamide contributes to its antioxidant activity by stabilizing radical intermediates .

4-Phenoxybenzamido (Compound 26): The bulkier phenoxy group may improve target binding but reduce solubility, as seen in its potent anti-MTB activity (MIC: 3.70 μM) .

Ring Modifications :

Research Findings and Implications

Antioxidant Activity

Thiophene-carboxamides with polar groups (e.g., carboxamide or nitrile) at position 3 exhibit notable antioxidant activity. Compound 92a achieved 56.9% DPPH and nitric oxide scavenging at 100 μM, attributed to electron-donating substituents stabilizing free radicals . The target compound’s isopropoxy group, being moderately electron-donating, may offer comparable or enhanced activity.

Antimicrobial Potential

Compound 26 demonstrated potent anti-mycobacterial activity (MIC: 3.70 μM), surpassing Ethambutol. Its phenoxybenzamido group likely enhances hydrophobic interactions with bacterial targets . The target compound’s isopropoxy group, though smaller, may retain similar efficacy with improved pharmacokinetics.

Neuromodulatory Effects

JAMI1001A’s tetrahydrobenzo[b]thiophene core and carboxamide group enable AMPA receptor modulation . The target compound’s simpler thiophene ring may reduce steric hindrance, favoring interactions with neuronal targets.

Cytotoxicity Considerations

The target compound’s isopropoxy group, being metabolically stable, may further reduce toxicity risks.

Biological Activity

2-(4-Isopropoxybenzamido)thiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their pharmacological potential. The compound features a thiophene ring substituted with an isopropoxy group and an amide functional group, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit notable antimicrobial properties . Specifically, compounds similar to this compound have demonstrated efficacy against various bacterial strains. For instance, studies have shown that thiophene-3-carboxamide derivatives possess both antibacterial and antifungal activities, potentially through mechanisms involving disruption of microbial cell walls or interference with metabolic pathways .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, E. coli |

| Similar Thiophene Derivative | Antifungal | Candida albicans |

Anti-inflammatory Effects

In addition to antimicrobial effects, thiophene derivatives have been explored for their anti-inflammatory properties . The presence of the amide group is thought to enhance interactions with biological targets involved in inflammatory pathways. This suggests a potential role for this compound in treating inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and inflammation.

- Interaction with Receptors : The compound may interact with specific receptors or signaling pathways that mediate inflammatory responses or microbial resistance .

Case Studies

Several studies have highlighted the efficacy of thiophene derivatives in various biological contexts:

- Antibacterial Study : A study evaluated the antibacterial activity of several thiophene derivatives against common pathogens. Results indicated that certain substitutions on the thiophene ring significantly enhanced activity against drug-resistant strains .

- Inflammation Model : In vitro studies using macrophage cell lines demonstrated that treatment with thiophene derivatives reduced pro-inflammatory cytokine production, suggesting a mechanism for their anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Isopropoxybenzamido)thiophene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling 4-isopropoxybenzoic acid to a thiophene-3-carboxamide scaffold using carbodiimide reagents (e.g., EDC) in dichloromethane or DMF at room temperature. Key steps include:

- Activation of the carboxylic acid group via EDC-mediated coupling .

- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

- Optimization of solvent polarity, temperature (20–25°C), and stoichiometric ratios (1:1.2 acid/amine) to achieve yields >70% .

- Critical Parameters : Monitor reaction progress via TLC, and confirm final product purity via HPLC (>95%) .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 8.2 ppm for amide protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- Mass Spectrometry (HRMS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 347.12) .

- X-ray Crystallography : For unambiguous structural confirmation if crystalline .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Kinase Inhibition Assays : Use DELFIA or Lantha assays to measure JNK1 inhibition (IC50 values). Pre-incubate compounds with JNK1 and ATP, then quantify residual kinase activity .

- Antimicrobial Screening : Broth microdilution against Mycobacterium tuberculosis (MIC determination) or bacterial/fungal strains .

- Cytotoxicity Assays : MTT-based viability tests on cancer cell lines (e.g., HepG-2, MCF-7) .

Advanced Research Questions

Q. How do structural modifications at specific positions of the thiophene ring influence the compound’s inhibitory activity against JNK?

- Methodological Answer :

- SAR Insights :

- Position 3 : The carboxamide group is critical; replacing it with esters (e.g., COOEt) or cyano (CN) reduces activity (IC50 >100 μM) .

- Positions 4/5 : Methyl substituents decrease potency (e.g., 4,5-dimethyl derivative IC50 = 26 μM vs. unsubstituted IC50 = 5.4 μM) .

- Scaffold Replacement : Replacing thiophene with phenyl abolishes activity, highlighting the heterocycle’s importance .

- Experimental Approach : Synthesize analogs via EDC coupling, screen in kinase assays, and correlate substituent effects with docking studies .

Q. What strategies can address discrepancies between in vitro potency and in vivo efficacy observed in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to improve bioavailability .

- Formulation Optimization : Use nanocarriers (liposomes) or co-solvents (PEG 400) to enhance solubility .

- Metabolic Stability : Perform microsomal assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots and modify labile groups .

Q. How can molecular docking studies guide the optimization of this compound for selective kinase inhibition?

- Methodological Answer :

- Target Selection : Dock into JNK’s JIP-binding site (PDB: 4H39) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Lys93 and hydrophobic interactions with Leu168 .

- Selectivity Screening : Cross-test against off-target kinases (e.g., p38 MAPK, ERK) to identify selective JNK inhibitors .

- Dynamic Simulations : Run MD simulations (AMBER) to assess binding stability and guide substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.